6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

説明

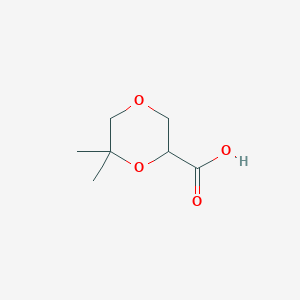

“6,6-Dimethyl-1,4-dioxane-2-carboxylic acid” is a chemical compound with the IUPAC name 6,6-dimethyl-1,4-dioxane-2-carboxylic acid . It has a molecular weight of 160.17 .

Molecular Structure Analysis

The InChI code for “6,6-Dimethyl-1,4-dioxane-2-carboxylic acid” is 1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the compound has a cyclic structure with two oxygen atoms forming an ether linkage, and a carboxylic acid group attached to the ring .科学的研究の応用

Scientific Field

- Synthesis Process: It involves reactions with various nucleophiles under controlled temperatures and pressures. Results Summary: The use of this acid leads to the formation of stable heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Polymer Production

Scientific Field

- Polymerization: Utilizing catalysts to control the polymerization process for high molar mass PLA synthesis. Results Summary: High-quality PLA is produced, which is used in medical applications, drug delivery systems, and eco-friendly packaging materials .

Drug Precursor Synthesis

Scientific Field

- Ligand Formation: These derivatives serve as ligands for further chemical transformations. Results Summary: The synthesis yields potential drug precursors that can be further modified for specific therapeutic uses .

Catalysis

Scientific Field

- Reactant in Polymerization: In the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride. Results Summary: The process results in the formation of multi-block polyesters with potential applications in various industrial sectors .

Alkaline Fuel Cell Development

Scientific Field

- Synthesis of Conductive Polymers: From bromomethylated or chloromethylated polymers. Results Summary: The AEMs show improved power density and stability, enhancing the performance of hydrogen/oxygen alkaline fuel cells .

Antiviral Drug Optimization

Scientific Field

- Drug Redesign: Optimization involves structural modifications to improve potency and specificity. Results Summary: The optimization leads to highly potent inhibitors that are crucial in the treatment of viral infections .

Synthesis of Ketenes

Scientific Field

- Ketene Generation: Heating the acid under controlled conditions to induce decarboxylation and ketene formation. Results Summary: The ketenes produced are utilized in various organic syntheses, contributing to the creation of complex organic molecules .

Alkylation and Acylation Reactions

Scientific Field

- Catalytic Conditions: Using bases or Lewis acids as catalysts to promote the reaction with alkyl halides or acyl chlorides. Results Summary: These reactions yield a variety of functionalized compounds, expanding the toolkit for synthetic chemists .

Chemosensor Development

Scientific Field

- Sensor Fabrication: Incorporating the acid derivatives into a sensor matrix that interacts with specific targets. Results Summary: The sensors exhibit selectivity and sensitivity, providing valuable tools for environmental monitoring and diagnostics .

Advanced Material Synthesis

Scientific Field

- Material Fabrication: Employing the acid in various polymerization and cross-linking reactions to create novel materials. Results Summary: The materials developed show promising properties for use in high-performance applications .

Food and Drug Industry

Scientific Field

- Product Formulation: Integrating the compound into formulations to enhance stability or as a building block for active ingredients. Results Summary: The inclusion of this compound can lead to improved product performance and extended shelf life .

Environmental Science

Scientific Field

- Remediation Techniques: Utilizing the compound in processes designed to remove or neutralize pollutants. Results Summary: Preliminary results indicate a potential for these derivatives to aid in the cleanup of contaminated sites .

Surface Functionalization

Scientific Field

- Surface Modification: Reacting Meldrum’s acid with surface silanol groups on silica materials. Results Summary: This modification maintains the porosity and morphology of the silica while enabling it to adsorb biomolecules effectively .

Green Chemistry

Scientific Field

- One-Pot Synthesis: Utilizing the compound in a one-pot reaction to create polymers with desired characteristics. Results Summary: The method results in the production of polymers that are partially compatible, offering environmental benefits .

Heterocyclic Compound Synthesis

Scientific Field

特性

IUPAC Name |

6,6-dimethyl-1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCQFTXJYUCZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)

![5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B1436322.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)

![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)